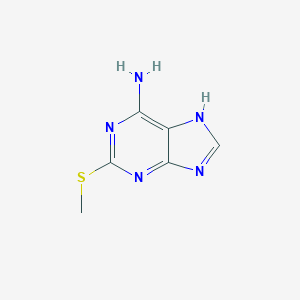

2-Methylthioadenine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGXEFXCWDTSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152596 | |

| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-83-0 | |

| Record name | 2-(Methylthio)adenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine, 2-(methylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purin-6-amine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylthioadenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5'-Methylthioadenosine (MTA): From Discovery to Therapeutic Target

Abstract

5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that has transitioned from a mere metabolic byproduct to a pivotal biomolecule at the crossroads of cellular metabolism and signaling. Initially identified over a century ago, the intricate roles of MTA in cellular physiology and pathology have only recently been elucidated, largely due to advancements in analytical methodologies. This technical guide provides a comprehensive overview of the history, discovery, and biochemistry of MTA. It delves into its critical functions in the methionine salvage pathway, polyamine biosynthesis, and as a potent modulator of methylation, inflammation, and immune responses. Furthermore, this guide offers detailed insights into established experimental protocols for MTA analysis, its clinical significance in cancer and inflammatory diseases, and the burgeoning field of drug development targeting the MTA metabolic axis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this fascinating biomolecule.

A Century of Discovery: The Historical Unveiling of 5'-Methylthioadenosine

The journey to understanding 5'-Methylthioadenosine (MTA) began in the early 20th century. In 1912, an adenine nucleoside was first isolated from yeast by Hunter et al.[1]. It wasn't until 1924 that its correct molecular structure was confirmed[2][3]. For a period, it was mistakenly associated with a lactation-promoting factor termed "vitamin L2," a claim that was later refuted, and it is not considered a vitamin today[1].

For decades following its initial discovery, MTA remained a relatively obscure biomolecule. Its physiological significance began to emerge with the elucidation of the methionine salvage pathway, a critical metabolic route for regenerating the essential amino acid methionine. It was discovered that MTA is a key intermediate in this pathway, which is universal to aerobic life[1][4]. A significant breakthrough in understanding the importance of MTA came with the characterization of the enzyme 5'-methylthioadenosine phosphorylase (MTAP) in 1969[5]. MTAP is the primary enzyme responsible for MTA catabolism, and its discovery paved the way for investigating the consequences of MTA accumulation in various physiological and pathological states[5][6].

The true explosion in MTA research, however, has been a more recent phenomenon. This has been largely driven by two key factors: the recognition of frequent MTAP gene deletion in a wide range of human cancers and the development of highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), capable of accurately quantifying its low physiological concentrations[2][3][7]. These advancements have transformed our perception of MTA from a simple metabolic intermediate to a critical signaling molecule and a promising therapeutic target.

The Biochemical Core: MTA Metabolism and the Methionine Salvage Pathway

MTA is positioned at a critical juncture of cellular metabolism, intricately linking the methionine cycle, polyamine biosynthesis, and purine salvage. Its cellular concentration is tightly regulated, and dysregulation can have profound effects on cellular function.

Biosynthesis of MTA

MTA is primarily generated as a byproduct of polyamine synthesis. Polyamines, such as spermidine and spermine, are essential for cell growth and proliferation. Their synthesis involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine and subsequently to spermidine. This reaction, catalyzed by spermidine synthase and spermine synthase respectively, releases MTA[2][8]. At least five independent pathways for MTA generation have been discovered across various organisms, including mammals, bacteria, and plants[2].

The Methionine Salvage Pathway: A Universal Recycling System

Given the significant metabolic cost of synthesizing S-adenosylmethionine (SAM), a universal methyl donor, cells have evolved an efficient recycling mechanism known as the methionine salvage pathway (or MTA cycle) to regenerate methionine from MTA[4][9]. This pathway is crucial for maintaining the cellular methionine pool, especially in tissues with high rates of polyamine synthesis.

The key enzyme in this pathway is 5'-methylthioadenosine phosphorylase (MTAP) . MTAP catalyzes the phosphorolytic cleavage of MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P)[6][10]. The adenine is readily salvaged into the purine nucleotide pool, while MTR-1-P undergoes a series of enzymatic reactions to be converted back into methionine[10]. This elegant pathway ensures that both the sulfur-containing moiety and the purine ring of the parent SAM molecule are efficiently recycled.

Figure 1: The central role of MTA in cellular metabolism.

The Multifaceted Bioregulator: Biological Functions of MTA

Beyond its role as a metabolic intermediate, MTA exerts a wide range of biological effects, primarily through the inhibition of various enzymes and its function as a signaling molecule.

Regulation of Polyamine Synthesis and Methylation

MTA acts as a potent feedback inhibitor of several enzymes involved in its own synthesis and related pathways. It inhibits both spermidine synthase and spermine synthase, thereby regulating polyamine levels[11]. Furthermore, MTA is a known inhibitor of a broad range of methyltransferases that use SAM as a substrate. This is due to its structural similarity to S-adenosylhomocysteine (SAH), the product of SAM-dependent methylation reactions and a potent methyltransferase inhibitor itself. By inhibiting SAH hydrolase, MTA can lead to the accumulation of SAH, further potentiating the inhibition of methylation reactions[12][13]. A key target of MTA-mediated inhibition is Protein Arginine Methyltransferase 5 (PRMT5) , an enzyme that plays a critical role in various cellular processes, including spliceosome regulation and cell cycle progression[14][15].

MTA as a Signaling Molecule in Inflammation and Immunity

A growing body of evidence highlights the potent anti-inflammatory and immunomodulatory properties of MTA. It can suppress the production of pro-inflammatory cytokines such as TNF-α and inhibit the activation of the pro-inflammatory transcription factor NF-κB[12][16][17]. These effects have been observed in various cell types, including macrophages, hepatocytes, and T cells[3][16][17].

The immunomodulatory effects of MTA are complex and context-dependent. In the tumor microenvironment, the accumulation of MTA due to MTAP deficiency in cancer cells can suppress the proliferation, activation, and effector functions of T cells and Natural Killer (NK) cells, representing a novel immune evasion strategy for tumors[17][18][19]. MTA has also been shown to inhibit the maturation and T cell-stimulating capacity of dendritic cells[20]. The mechanisms underlying these effects are multifaceted and include the inhibition of key signaling pathways such as the Akt and MAPK/ERK pathways[17][19]. Some of the anti-inflammatory effects of MTA are mediated through its interaction with adenosine receptors, particularly the A2a receptor[21].

Figure 2: Key signaling pathways modulated by MTA.

Methodologies for MTA Analysis: A Practical Guide

The study of MTA's biological roles has been historically hampered by the lack of sensitive and specific analytical methods for its direct quantification[2][3]. Early methods, such as nitroprusside testing and ultraviolet spectrophotometry, lacked the sensitivity to measure the low nanomolar concentrations of MTA typically found in tissues[3]. The advent of high-performance liquid chromatography (HPLC) with UV detection improved sensitivity, but the true breakthrough came with the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3][7].

Quantitative Analysis of MTA by LC-MS/MS

LC-MS/MS is now the gold standard for the absolute quantification of MTA in biological samples. This technique offers unparalleled sensitivity and specificity, allowing for the accurate measurement of MTA in complex matrices such as cell extracts, culture media, and plasma[7]. The use of a stable isotope-labeled internal standard (e.g., ¹³C₅-MTA or ²H₃-MTA) is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision[22].

Sample Preparation Protocol for MTA Quantification from Cultured Cells

The following is a generalized protocol for the extraction of MTA from cultured mammalian cells for subsequent LC-MS/MS analysis. This protocol should be optimized for specific cell types and experimental conditions.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), chilled to -80°C

-

Internal standard solution (e.g., ¹³C₅-MTA in methanol)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >15,000 x g

-

Vortex mixer

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

-

Washing: Aspirate the culture medium. Wash the cells twice with ice-cold PBS to remove any extracellular MTA from the medium.

-

Metabolite Extraction:

-

Add a pre-chilled (-80°C) extraction solution of 80% methanol containing the stable isotope-labeled internal standard to the cells. The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a 6 cm dish).

-

Incubate at -80°C for 15 minutes to precipitate proteins and quench metabolic activity.

-

-

Cell Lysis and Collection:

-

Scrape the cells from the surface of the culture vessel using a cell scraper.

-

Transfer the cell lysate/extraction solution mixture to a pre-chilled microcentrifuge tube.

-

-

Protein Precipitation and Clarification:

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

-

-

Drying:

-

Evaporate the supernatant to dryness using a nitrogen evaporator or a vacuum concentrator. Avoid excessive heat.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50-100 µL of 5% methanol in water).

-

Vortex briefly and centrifuge to pellet any insoluble material.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

-

Data Presentation: MTA Levels in Health and Disease

The development of sensitive analytical methods has enabled the quantification of MTA in various biological contexts. The table below summarizes typical MTA concentrations in different samples, highlighting the significant accumulation observed in MTAP-deficient cancer cells.

| Biological Sample | Condition | Typical MTA Concentration | Reference(s) |

| Human Skin | Healthy | 10 - 20 nM | [2][23] |

| Human Skin | Melanoma | ~140 nM | [2][23] |

| Human Liver Tissue | Normal | ~1 pmol/mg tissue | [2][23] |

| Human Liver Tissue | Hepatocellular Carcinoma | 3 - 4 pmol/mg tissue | [2][23] |

| Melanoma Cells | MTAP-expressing | Lower intracellular levels | [7][22] |

| Melanoma Cells | MTAP-deficient | ~4-fold higher intracellular levels | [7][22] |

| Rat Tissues | Various (liver, lung, kidney) | 0.8 - 7 nmol/g tissue | [3][23] |

| Human Urine | Normal and Cancer Patients | ~175 µ g/day | [3][24] |

Clinical Relevance and Drug Development

The unique metabolic profile of MTA has significant implications for human health and disease, particularly in the field of oncology.

MTA and Cancer: The MTAP-Deficiency Paradigm

The gene encoding MTAP is located on human chromosome 9p21, a region that is frequently deleted in a wide variety of cancers, including pancreatic cancer, non-small cell lung cancer, glioblastoma, and melanoma[6][25][26]. This co-deletion often includes the tumor suppressor gene CDKN2A (p16). The loss of MTAP function in cancer cells leads to a significant accumulation of intracellular MTA[22][25].

This MTAP-deficient, high-MTA state creates a unique metabolic vulnerability that can be exploited for therapeutic purposes. The accumulation of MTA inhibits PRMT5, an enzyme upon which many cancers are dependent. This has led to the concept of "synthetic lethality," where targeting a second pathway in the context of MTAP deletion is lethal to the cancer cell but not to normal, MTAP-proficient cells.

Therapeutic Strategies Targeting the MTA-PRMT5 Axis

The discovery of the synthetic lethal relationship between MTAP deficiency and PRMT5 has spurred the development of a new class of anticancer drugs: MTA-cooperative PRMT5 inhibitors . These small molecules are designed to bind to the PRMT5-MTA complex, which is only present at high levels in MTAP-deleted cancer cells[15][27][28][29]. This innovative approach allows for highly selective inhibition of PRMT5 in cancer cells while sparing normal tissues, promising a wider therapeutic window and reduced toxicity. Several such inhibitors, including MRTX1719 and AMG 193, are currently in clinical development[28][29].

Figure 3: Therapeutic rationale for targeting the PRMT5-MTA complex.

MTA and Inflammatory Diseases

Given its potent anti-inflammatory properties, MTA and its stable analogs have been investigated for the treatment of various inflammatory conditions. Studies have shown that MTA administration can prevent lethality in mouse models of endotoxin-induced shock and reduce inflammation in models of colitis[12][16]. The ability of MTA to modulate cytokine production and inhibit key inflammatory signaling pathways suggests its potential as a therapeutic agent for a range of inflammatory and autoimmune diseases.

Future Directions and Concluding Remarks

The field of MTA research has undergone a remarkable transformation. What was once considered a minor metabolite is now recognized as a key player in cellular metabolism, signaling, and disease. The future of MTA research is bright, with several exciting avenues for exploration:

-

Elucidating Novel MTA Signaling Pathways: Further research is needed to fully understand the mechanisms by which MTA modulates immune cell function and inflammation, including the identification of novel cellular receptors and downstream signaling targets.

-

Biomarker Development: MTA levels in plasma or urine could serve as a non-invasive biomarker for cancers with MTAP deficiency, potentially aiding in patient stratification for targeted therapies.

-

Expanding Therapeutic Applications: The development of MTA-cooperative inhibitors is a paradigm-shifting approach in oncology. Future research will focus on optimizing these drugs and exploring their efficacy in a broader range of MTAP-deleted cancers. Additionally, the therapeutic potential of MTA analogs in inflammatory and autoimmune diseases warrants further investigation.

References

-

Revisiting the methionine salvage pathway and its paralogues - PMC - NIH. [Link]

-

5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC - NIH. [Link]

-

The role of 5′-methylthioadenosine phosphorylase (MTAP) in the context... - ResearchGate. [Link]

-

5′-Methylthioadenosine - Wikipedia. [Link]

-

5'-methylthioadenosine modulates the inflammatory response to endotoxin in mice and in rat hepatocytes - PubMed. [Link]

-

The methionine salvage pathway - Normale sup. [Link]

-

methionine salvage | Pathway - PubChem - NIH. [Link]

-

(A) Schematic overview of the methionine salvage pathway. Black arrows:... - ResearchGate. [Link]

-

5'-Methylthioadenosine and Cancer: old molecules, new understanding. [Link]

-

Biosynthesis and metabolism of 5'-Methylthioadenosine (MTA). The left... - ResearchGate. [Link]

-

Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells. [Link]

-

MTAP - Wikipedia. [Link]

-

Inhibition of the synthesis of polyamines and macromolecules by 5′-methylthioadenosine and 5′-alkylthiotubercidins in BHK21 cells - PMC - NIH. [Link]

-

Inhibition of 5'-methylthioadenosine metabolism in the Yang cycle alters polyamine levels, and impairs seedling growth and reproduction in Arabidopsis - PubMed. [Link]

-

What is MTAP Protein - Creative BioMart. [Link]

-

Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC - NIH. [Link]

-

Differential regulation of polyamine synthesis and transmethylation reactions in methylthioadenosine phosphorylase deficient mammalian cells - PubMed. [Link]

-

The Tumor Metabolite 5′-Deoxy-5′Methylthioadenosine (MTA) Inhibits Maturation and T Cell-Stimulating Capacity of Dendritic Cells - MDPI. [Link]

-

Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - NIH. [Link]

-

The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - Frontiers. [Link]

-

(PDF) 5'-Methylthioadenosine and Cancer: old molecules, new understanding. [Link]

-

Effects of S -adenosylmethionine and methylthioadenosine on inflammation-induced colon cancer in mice - Oxford Academic. [Link]

-

Abstract 3428: The role of methylthioadenosine phosphorylase in melanoma | Cancer Research - AACR Journals. [Link]

-

What are MTAP modulators and how do they work? - Patsnap Synapse. [Link]

-

Methylthioadenosine Reprograms Macrophage Activation through Adenosine Receptor Stimulation - PMC - PubMed Central. [Link]

-

Discovery of MTA-Cooperative PRMT5 Inhibitors for the Treatment of MTAP-Deleted Cancer. [Link]

-

Showing metabocard for 5'-Methylthioadenosine (HMDB0001173) - Human Metabolome Database. [Link]

-

Quantitative analysis of 5 '-deoxy-5 '-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry | Request PDF - ResearchGate. [Link]

-

Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed. [Link]

-

Development of an lc-ms/ms method for quantification of methylthi | 66061. [Link]

-

Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - PMC - NIH. [Link]

-

Mineral trioxide aggregate - Wikipedia. [Link]

-

Measurement of 5'-methylthioadenosine in patients with neoplasms - PubMed. [Link]

-

AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers | Cancer Discovery - AACR Journals. [Link]

-

MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - AACR Journals. [Link]

Sources

- 1. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]

- 2. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]

- 4. The methionine salvage pathway [normalesup.org]

- 5. MTAP - Wikipedia [en.wikipedia.org]

- 6. What is MTAP Protein - Creative BioMart [creativebiomart.net]

- 7. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of the synthesis of polyamines and macromolecules by 5′-methylthioadenosine and 5′-alkylthiotubercidins in BHK21 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. 5'-methylthioadenosine modulates the inflammatory response to endotoxin in mice and in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Frontiers | The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation [frontiersin.org]

- 19. The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Methylthioadenosine Reprograms Macrophage Activation through Adenosine Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Measurement of 5'-methylthioadenosine in patients with neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. aacrjournals.org [aacrjournals.org]

- 29. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to 2-Methylthioadenine: Chemical Structure, Physical Properties, and Biological Context

Abstract

This technical guide provides a comprehensive overview of 2-Methylthioadenine (2-MTA), a purine analog characterized by a methylthio group at the C2 position of the adenine core. While its nucleoside and nucleotide counterparts have been the subject of extensive research, 2-Methylthioadenine as a free base presents a unique profile with potential implications in cellular metabolism and drug development. This document delves into the chemical structure, physicochemical properties, and the broader biological landscape of 2-MTA. We will explore its relationship with the well-established purine salvage pathway and discuss the enzymatic machinery that may be responsible for its metabolic conversion. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this intriguing molecule.

Introduction: The Significance of Modified Purines

Purine analogs are a cornerstone of modern pharmacology and biochemical research. Modifications to the fundamental purine structure can dramatically alter their biological activity, leading to compounds with potent therapeutic effects. 2-Methylthioadenine (2-MTA) is one such modified purine, distinguished by the presence of a methylthio (-SCH3) group at the second carbon of the adenine ring. This substitution significantly influences the molecule's electronic properties and potential biological interactions. While the roles of its corresponding nucleoside (2-methylthioadenosine) and nucleotide derivatives as agonists for purinergic receptors are well-documented, the free base, 2-MTA, remains a less-explored entity.[1][2] This guide aims to consolidate the available knowledge on 2-MTA, providing a foundational resource for further investigation.

Chemical Structure and Physicochemical Properties

The unique chemical identity of 2-Methylthioadenine is defined by its purine scaffold with a methylthio substitution. This structural feature imparts specific physical and chemical characteristics that are critical for its behavior in biological systems and for its potential as a lead compound in drug discovery.

Molecular Structure

The systematic IUPAC name for 2-Methylthioadenine is 2-(methylsulfanyl)-9H-purin-6-amine . Its chemical structure consists of a pyrimidine ring fused to an imidazole ring, forming the core purine structure. An amino group is attached at the C6 position, and a methylthio group is attached at the C2 position.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 2-Methylthioadenine. It is important to note that while some data is available for 2-MTA, other properties are inferred from closely related analogs due to a lack of specific experimental data for the free base.

| Property | Value/Description | Source |

| Molecular Formula | C6H7N5S | [3] |

| Molecular Weight | 181.22 g/mol | [4] |

| CAS Number | 1198-83-0 | [4] |

| Appearance | Expected to be a crystalline solid. | Inferred |

| Melting Point | 234-237°C (for the related compound 2-amino-6-(methylthio)-purine) | [3] |

| Solubility | Slightly soluble in water. Soluble in aqueous solutions like PBS (pH 7.2) and organic solvents such as DMSO. | [5][6] |

| pKa (Strongest Basic) | ~3.95 (Predicted for a similar derivative) | [5] |

Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the purine ring (C8-H and C6-NH2), and a singlet for the methyl protons of the methylthio group.

-

¹³C NMR: The carbon NMR spectrum would provide signals for the six carbon atoms in the purine ring and the methyl group. The chemical shifts would be influenced by the nitrogen and sulfur atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-MTA is anticipated to exhibit characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching of the purine ring, and C-S stretching of the methylthio group.[7][8][9]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M+) at m/z 181. The fragmentation pattern would be indicative of the purine ring structure and the methylthio substituent.[10][11]

Synthesis of 2-Methylthioadenine

A common and efficient method for the synthesis of 2-Methylthioadenine involves the nucleophilic substitution of a halogenated purine precursor.

Synthetic Workflow

The synthesis of 2-Methylthioadenine can be conceptualized with the following workflow:

Caption: Synthetic workflow for 2-Methylthioadenine.

Experimental Protocol

Objective: To synthesize 2-Methylthioadenine from 2-chloroadenine.

Materials:

-

2-chloroadenine

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous Dimethylformamide (DMF)

-

Water

Procedure:

-

To a sealed reaction vessel, add 2-chloroadenine (1.0 equivalent).

-

Add anhydrous DMF to dissolve the starting material.

-

Add sodium thiomethoxide (an excess, e.g., 6.0 equivalents) to the solution.

-

Heat the reaction mixture with stirring (e.g., to 110°C) for 12-16 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the product by adding water.

-

Collect the solid product by filtration.

-

Wash the product with water and dry under vacuum.

Rationale: The electron-withdrawing nature of the purine ring system makes the C2 position susceptible to nucleophilic attack. The highly nucleophilic thiomethoxide anion readily displaces the chloride ion to form the desired 2-methylthioether. The use of an anhydrous polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the nucleophile, thereby increasing its reactivity.

Biological Role and Metabolic Pathways

The biological significance of 2-Methylthioadenine is intrinsically linked to the broader landscape of purine metabolism. While direct studies on the free base are limited, its potential interactions can be inferred from the well-characterized pathways of similar molecules.

The Purine Salvage Pathway

The purine salvage pathway is a critical metabolic route that recycles purine bases from the degradation of nucleotides, thereby conserving energy.[12][13][14][15] The key enzymes in this pathway are adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). These enzymes catalyze the conversion of free purine bases back into their corresponding mononucleotides.

Given its structural similarity to adenine, it is plausible that 2-Methylthioadenine could be a substrate for APRT, which would convert it to 2-methylthioadenosine monophosphate. However, the bulky methylthio group at the C2 position might hinder its binding to the active site of the enzyme. Further enzymatic studies are required to confirm this hypothesis.

Caption: Hypothesized entry of 2-MTA into the purine salvage pathway.

Thiopurine Methyltransferase (TPMT) and Other Modifying Enzymes

Thiopurine S-methyltransferase (TPMT) is a key enzyme in the metabolism of thiopurine drugs, catalyzing their S-methylation.[10] It is conceivable that 2-Methylthioadenine could interact with TPMT, potentially as a substrate or an inhibitor.

Furthermore, enzymes like CDK5RAP1 are known to be involved in the methylthiolation of adenosine residues within mitochondrial tRNA.[16] This highlights the existence of cellular machinery capable of handling methylthio-modified purines, suggesting that free 2-MTA could be recognized and processed by a range of enzymes involved in purine modification and metabolism.

Broader Biological Implications

The accumulation of modified purines can have significant cellular consequences. For instance, the accumulation of 5'-methylthioadenosine (MTA), a related compound, due to the deficiency of the enzyme methylthioadenosine phosphorylase (MTAP), has been linked to various cellular effects, including the regulation of cell proliferation, apoptosis, and inflammatory responses.[17][18][19][20][21] While the direct effects of 2-MTA are yet to be fully elucidated, its structural similarity to other biologically active purines suggests it could play a role in modulating similar cellular processes.

Future Directions and Conclusion

2-Methylthioadenine represents an intriguing yet understudied molecule within the vast family of purine analogs. While its chemical synthesis is straightforward, a comprehensive characterization of its physical properties and a deeper understanding of its biological role are still needed. Future research should focus on:

-

Detailed Physicochemical Characterization: Experimental determination of the melting point, solubility in various solvents, and a complete set of spectral data (NMR, IR, MS) for 2-Methylthioadenine.

-

Enzymatic Studies: Investigation of the interaction of 2-MTA with key enzymes of purine metabolism, such as APRT, HGPRT, and TPMT, to elucidate its metabolic fate.

-

Cellular Studies: Elucidation of the effects of exogenous 2-MTA on cellular processes, including proliferation, apoptosis, and signaling pathways.

References

- Dervieux, T., et al. (Year). Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy. Journal of Chromatography B, Volume(Issue), Pages. [Link not available]

-

FooDB. (2010). Showing Compound 2-Methylthio-N6-(delta2-isopentenyl)adenosine (FDB001401). FooDB. Retrieved from [Link]

- Hawkes, J. A., et al. (Year). Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, Volume(Issue), Pages. [Link not available]

- Allodi, M. A., et al. (2023). Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines. ACS Earth and Space Chemistry, 7(11), 2265-2275.

-

Chemsrc. (2025). Purine, 2-amino-6- (methylthio)-. Retrieved from [Link]

- Yamamoto, T., et al. (2019).

-

Chemical Synthesis Database. (2025). 9-(2-chloroethyl)-6-(methylsulfanyl)-9H-purin-2-amine. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Willits, C. H., Decius, J. C., Dille, K. L., & Christensen, B. E. (1952). Purines. IV. The Infrared Spectrum of Purine and Certain Substituted Purine Derivatives. Journal of the American Chemical Society, 74(19), 4810-4814.

- Blout, E. R., & Fields, M. (1949). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 71(5), 1672-1678.

- D'Angelo, J., et al. (Year). Enzymatic Generation of Double-Modified AdoMet Analogues and Their Application in Cascade Reactions with Different Methyltransferases. ChemBioChem, Volume(Issue), Pages. [Link not available]

-

ChemBK. (n.d.). 9H-Purin-6-amine,2-chloro-N-[4-(methylthio)phenyl]-9-(phenylmethyl)-. Retrieved from [Link]

- Gjuka, D., et al. (2023). Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance.

- Macfarlane, D. E., Srivastava, P. C., & Mills, D. C. (1983). 2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets.

- Toohey, J. I. (1982). Methylthioadenosine metabolism in malignant murine cells.

-

PubChem. (n.d.). 2-(Ethylthio)-9H-purin-6-amine. Retrieved from [Link]

- Zappi, E. G., & Olive, C. (1977). Uptake and utilization of 5'-methylthioadenosine by cultured baby-hamster kidney cells. Canadian Journal of Biochemistry, 55(10), 1063-1069.

- Christa, L., Kersual, J., Augé, J., & Pérignon, J. L. (1988). Methylthioadenosine toxicity and metabolism to methionine in mammalian cells. The Biochemical Journal, 255(1), 131-135.

-

NIST. (n.d.). 9H-Purine. In NIST Chemistry WebBook. Retrieved from [Link]

- Lennard, L. (2013). Methylation of 6-mercaptopurine and 6-thioguanine by thiopurine S-methyltransferase. A comparison of activity in red blood cell samples of 199 blood donors. British Journal of Clinical Pharmacology, 76(2), 319-320.

-

PubChem. (n.d.). 9H-Purin-6-amine, N,9-dimethyl-. Retrieved from [Link]

- Kamatani, N., Nelson-Rees, W. A., & Carson, D. A. (1981). Abnormal regulation of methylthioadenosine and polyamine metabolism in methylthioadenosine phosphorylase-deficient human leukemic cell lines.

-

ResearchGate. (n.d.). MTAP metabolic pathway. In normal cells, MTAP cleaves MTA, a by-product... [Image]. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 2-methyl-9H-purin-6-amine. Retrieved from [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

- Szymańska, I., et al. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. Molecules, 28(10), 4181.

- Singh, D., et al. (2021). Inverse heavy enzyme isotope effects in methylthioadenosine nucleosidases.

- Cekic, C., & Linden, J. (2014).

- Moreno, B., et al. (2006). Methylthioadenosine reverses brain autoimmune disease. Annals of Neurology, 59(6), 923-934.

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis and metabolism of 5'-Methylthioadenosine (MTA). [Image]. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Lo-Coco, F., & Pagano, L. (2021). The Double-Edged Nature of Methyl Donors in Cancer Development from Prevention to Progression. International Journal of Molecular Sciences, 22(11), 5985.

- Yim, H., et al. (2023). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. bioRxiv.

-

ResearchGate. (n.d.). Purine and Pyrimidine Salvage Pathways. [Image]. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 6-methylsulfanyl-9-tetrahydro-pyran-2-yl-9H-purine. Retrieved from [Link]

- Jinnah, H. A., & Friedmann, T. (2001). Inborn Errors of Purine Salvage and Catabolism. The Metabolic and Molecular Bases of Inherited Disease, 2, 2537-2570.

-

SpectraBase. (n.d.). 2-Methylthio-perimidinium cation - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Al-Mustansiriyah University. (n.d.). NUCLEOTIDE METABOLISM Lec. 3. Retrieved from [Link]

- Ansorena, E., et al. (2016). Methylthioadenosine (MTA) Regulates Liver Cells Proteome and Methylproteome: Implications in Liver Biology and Disease. Molecular & Cellular Proteomics, 15(5), 1537-1551.

-

Chemical Synthesis Database. (2025). 8-methylsulfanyl-9H-purin-6-ol. Retrieved from [Link]

Sources

- 1. 2-Methylthioadenosine diphosphate trisodium salt | Tocris Bioscience [tocris.com]

- 2. 2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purine, 2-amino-6- (methylthio) | CAS#:1198-47-6 | Chemsrc [chemsrc.com]

- 4. 1198-83-0|2-(Methylthio)-9H-purin-6-amine|BLD Pharm [bldpharm.com]

- 5. Showing Compound 2-Methylthio-N6-(delta2-isopentenyl)adenosine (FDB001401) - FooDB [foodb.ca]

- 6. caymanchem.com [caymanchem.com]

- 7. Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inborn Errors of Purine Salvage and Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. 2-Methylthio Conversion of N6-Isopentenyladenosine in Mitochondrial tRNAs by CDK5RAP1 Promotes the Maintenance of Glioma-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Abnormal regulation of methylthioadenosine and polyamine metabolism in methylthioadenosine phosphorylase-deficient human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Methylthioadenosine Reprograms Macrophage Activation through Adenosine Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. Methylthioadenosine (MTA) Regulates Liver Cells Proteome and Methylproteome: Implications in Liver Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Methionine Homeostasis: A Technical Guide to the Biological Role of 2-Methylthioadenine in the Methionine Salvage Pathway

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methionine, an essential amino acid, is a cornerstone of cellular metabolism, serving not only as a building block for proteins but also as the precursor to the universal methyl donor, S-adenosylmethionine (SAM). The constant consumption of SAM in vital cellular processes, including polyamine synthesis, necessitates a robust recycling mechanism to regenerate methionine and prevent the accumulation of potentially toxic byproducts. The methionine salvage pathway (MSP) fulfills this critical role, and at its heart lies the nucleoside 2-Methylthioadenine (MTA). This technical guide provides an in-depth exploration of the multifaceted biological role of MTA within the MSP. We will dissect the enzymatic cascade that processes MTA, delve into its regulatory functions, and explore its profound implications in cellular health, disease, and as a burgeoning target for therapeutic intervention. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this vital metabolic hub.

Introduction: The Imperative of Methionine Recycling

The cellular demand for methionine extends far beyond its incorporation into polypeptides. Its conversion to S-adenosylmethionine (SAM) fuels a vast array of transmethylation reactions essential for the modification of DNA, RNA, proteins, and lipids. Furthermore, SAM is a key substrate for the biosynthesis of polyamines, such as spermidine and spermine, which are critical for cell growth, proliferation, and differentiation.[1][2] The aminopropylation of putrescine and spermidine, catalyzed by spermidine synthase and spermine synthase respectively, consumes decarboxylated SAM and releases 2-Methylthioadenine (MTA) as a stoichiometric byproduct.[2]

The accumulation of MTA is detrimental to the cell, as it acts as a potent feedback inhibitor of several key enzymes, including those involved in polyamine synthesis.[3][4] Therefore, the efficient removal and recycling of MTA are paramount for maintaining metabolic homeostasis. The methionine salvage pathway (MSP), also known as the Yang Cycle, has evolved to address this challenge, converting MTA back into methionine.[5] This elegant pathway not only detoxifies the cell but also conserves the sulfur atom and the ribose moiety of MTA, making it a highly efficient recycling system.[6] The universal presence of the MSP, with some variations, across all domains of life underscores its fundamental importance.[6]

The Central Role of 2-Methylthioadenine in the Methionine Salvage Pathway

The journey of MTA through the MSP is a multi-step enzymatic process that ultimately regenerates methionine. The initial and often rate-limiting step is the phosphorolytic cleavage of MTA, which sets the stage for the subsequent reactions.

The Gateway Enzyme: MTA Phosphorylase (MTAP)

In mammals and many other organisms, the first committed step in the MSP is catalyzed by 5'-methylthioadenosine phosphorylase (MTAP) .[7][8] This enzyme facilitates the reversible phosphorolysis of MTA, yielding adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[7][8]

Reaction: 2-Methylthioadenine + Phosphate ⇌ Adenine + 5-Methylthioribose-1-phosphate

The adenine produced can be readily salvaged into the purine nucleotide pool, while MTR-1-P proceeds through the remainder of the MSP.[9] The catalytic mechanism of MTAP involves the cleavage of the glycosidic bond, forming an oxocarbenium ion intermediate that is subsequently attacked by inorganic phosphate.[10]

It is noteworthy that some microorganisms utilize a two-step process involving MTA nucleosidase and MTR kinase to generate MTR-1-P from MTA.[11] This metabolic divergence presents opportunities for the development of selective antimicrobial agents.[6]

Downstream Enzymatic Conversions

Following the formation of MTR-1-P, a series of enzymatic reactions transform the ribose moiety into the α-ketobutyrate backbone of methionine. While the complete pathway has been elucidated in various organisms, the core steps are generally conserved. In eukaryotes like Saccharomyces cerevisiae, the subsequent enzymes have been identified as Mri1p (isomerase), Mde1p (dehydratase), Utr4p (enolase/phosphatase), and Adi1p (aci-reductone dioxygenase).[12] The final step involves the transamination of 4-methylthio-2-oxobutyrate (MTOB) to methionine, a reaction that can be catalyzed by several transaminases.[12]

The overall pathway is a testament to metabolic efficiency, ensuring the complete regeneration of methionine from a byproduct of other essential pathways.

Regulatory Significance of 2-Methylthioadenine and the MSP

The concentration of MTA is tightly regulated, and its fluctuations have significant downstream consequences, highlighting its role as a metabolic signaling molecule.

Feedback Inhibition of Polyamine Synthesis

As mentioned earlier, MTA is a potent inhibitor of both spermidine synthase and spermine synthase.[3] This feedback mechanism provides a direct link between the output of the polyamine synthesis pathway and its regulation. When MTA levels rise, polyamine production is dampened, preventing excessive accumulation. The rapid degradation of MTA by MTAP is therefore crucial for sustaining high rates of polyamine biosynthesis, a characteristic of rapidly proliferating cells.[3]

A Nexus with Cellular Proliferation and Apoptosis

The intricate connection between MTA, polyamine metabolism, and cellular growth has profound implications for cell fate. MTA has been shown to inhibit cell proliferation in various cell types, including hepatocytes and lymphoma cells.[4] This effect is largely attributed to its inhibition of polyamine synthesis.[4] Furthermore, MTA has been observed to induce apoptosis in some cancer cell lines while protecting normal hepatocytes from programmed cell death, suggesting a context-dependent role in regulating cell survival.[4]

The MSP and its Link to Disease

The critical role of the MSP, and specifically MTAP, in cellular metabolism makes it a focal point in various pathological conditions.

-

Cancer: The gene encoding MTAP is located on chromosome 9p21, a region that is frequently deleted in a wide range of human cancers.[9][13] This co-deletion with the tumor suppressor gene CDKN2A (p16) leads to MTAP deficiency in approximately 15% of all cancers.[13] MTAP-deficient tumors accumulate high levels of MTA, which can be secreted into the microenvironment.[14] This metabolic vulnerability creates a unique therapeutic window. For instance, these tumors become highly dependent on exogenous methionine and are sensitive to inhibitors of purine synthesis.[13] The elevated MTA levels can also be exploited as a biomarker for detecting MTAP-deficient cancers.

-

Liver Disease: MTAP expression is high in normal liver tissue, reflecting the liver's central role in methionine metabolism.[7] In chronic liver diseases, such as fibrosis and cirrhosis, MTAP expression is often downregulated in hepatocytes, leading to increased MTA levels.[7] Interestingly, activated hepatic stellate cells (HSCs), the primary drivers of liver fibrosis, exhibit high MTAP expression.[7] The modulation of MTA levels through MTAP regulation has been shown to influence NF-κB activation and apoptosis in HSCs, suggesting that targeting MTAP could be a therapeutic strategy for hepatic fibrosis.[7]

Methodologies for Studying 2-Methylthioadenine and the Methionine Salvage Pathway

A comprehensive understanding of the role of MTA and the MSP requires robust experimental methodologies. This section provides an overview of key protocols for researchers in this field.

Quantification of 2-Methylthioadenine and Related Metabolites

Accurate measurement of intracellular and extracellular MTA levels is crucial for assessing the activity of the MSP and its impact on cellular metabolism.

Table 1: Comparison of Analytical Techniques for MTA Quantification

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Liquid chromatography separation followed by mass spectrometry detection and quantification. | High sensitivity and specificity, allows for simultaneous quantification of multiple metabolites. | Requires specialized equipment and expertise. |

| HPLC-UV | High-performance liquid chromatography with ultraviolet detection. | More accessible than LC-MS/MS. | Lower sensitivity and specificity, may be subject to interference from other UV-absorbing compounds. |

Experimental Protocol: Quantification of MTA by LC-MS/MS

This protocol provides a general framework for the quantification of MTA in cell lysates. Optimization will be required for specific cell types and instrumentation.

Materials:

-

Cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

MTA analytical standard

-

Stable isotope-labeled internal standard (e.g., [¹³C₅]-MTA)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture and Harvest: Grow cells to the desired confluency. For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

-

Metabolite Extraction:

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) containing the internal standard to the cell pellet or plate.

-

Incubate at -80°C for at least 15 minutes to precipitate proteins.

-

Scrape the cells (for adherent cultures) and collect the cell lysate.

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

-

Sample Preparation:

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the metabolites using a suitable column (e.g., a C18 reversed-phase column).

-

Detect and quantify MTA and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-product ion transitions for MTA should be optimized.

-

-

Data Analysis:

-

Generate a standard curve using the analytical standard.

-

Calculate the concentration of MTA in the samples by normalizing the peak area of endogenous MTA to the peak area of the internal standard and comparing it to the standard curve.

-

Normalize the MTA concentration to the cell number or total protein content.

-

Measurement of Methionine Salvage Pathway Flux

Isotopic labeling studies are powerful tools for tracing the flow of metabolites through a pathway and quantifying metabolic fluxes.

Experimental Protocol: Measuring MSP Flux using ¹³C-Methionine Labeling

This protocol outlines a method to measure the flux through the MSP by monitoring the incorporation of ¹³C from labeled methionine into downstream metabolites.[10][15][16]

Materials:

-

Cell culture medium deficient in methionine

-

[U-¹³C₅]-Methionine

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in standard medium.

-

At the start of the experiment, switch the cells to a medium containing [U-¹³C₅]-methionine in place of unlabeled methionine.

-

Collect cell samples and media at various time points.

-

-

Metabolite Extraction and Analysis:

-

Extract intracellular metabolites as described in the previous protocol.

-

Analyze the extracts by LC-MS/MS to determine the isotopic enrichment of MTA, MTR-1-P, and other MSP intermediates.

-

-

Data Analysis:

-

Calculate the fractional labeling of each metabolite at each time point.

-

Use metabolic flux analysis (MFA) software or mathematical modeling to calculate the flux through the MSP based on the kinetics of isotope incorporation. This approach can quantify the rate of methionine regeneration from MTA.[10][15][16]

-

Assessment of MTAP Activity

Determining the enzymatic activity of MTAP is essential for understanding its function in both normal and diseased states.

Experimental Protocol: A Continuous Spectrophotometric Assay for MTAP Activity

This assay relies on a coupled enzyme system to produce a chromophore that can be measured over time. A fluorescent-based assay using a modified substrate has also been developed for high-throughput screening.[3]

Materials:

-

Cell or tissue lysate

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

MTA substrate

-

Purine nucleoside phosphorylase (PNP)

-

Xanthine oxidase

-

Sodium phosphate

-

Spectrophotometer

Procedure:

-

Lysate Preparation: Prepare a cell or tissue lysate and determine the total protein concentration.

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, MTA, PNP, and xanthine oxidase.

-

Assay:

-

Add the lysate to the reaction mixture in a cuvette.

-

Place the cuvette in a spectrophotometer and monitor the increase in absorbance at 293 nm over time.

-

The conversion of adenine (produced by MTAP) to hypoxanthine by PNP, and then to uric acid by xanthine oxidase, results in a change in absorbance.

-

-

Calculation: Calculate the MTAP activity based on the rate of change in absorbance and the molar extinction coefficient of uric acid.

Visualization of Key Pathways and Workflows

The Methionine Salvage Pathway

Caption: The Methionine Salvage Pathway and its connection to polyamine synthesis.

Experimental Workflow for MTA Quantification

Caption: A typical workflow for the quantification of 2-Methylthioadenine using LC-MS/MS.

Future Directions and Therapeutic Opportunities

The central role of MTA and the MSP in cellular metabolism, particularly in the context of cancer, has opened up exciting avenues for therapeutic intervention.

-

Targeting MTAP-Deficient Cancers: The metabolic vulnerabilities of MTAP-deficient tumors are being actively explored. Strategies include the development of inhibitors for enzymes that are synthetically lethal with MTAP deletion, such as PRMT5 and MAT2A.[13] Methionine restriction diets are also being investigated as a potential adjuvant therapy for these cancers.

-

MTA as a Therapeutic Agent: Given its pro-apoptotic and anti-proliferative effects, MTA itself and its stable analogs are being evaluated as potential therapeutic agents, particularly for liver diseases and certain types of cancer.[17]

-

Modulating the MSP for Therapeutic Gain: In diseases where the MSP is dysregulated, such as prostate cancer where MTAP is often retained and upregulated, inhibiting MTAP could be a viable therapeutic strategy to induce metabolic stress and inhibit tumor growth.[18]

Conclusion

2-Methylthioadenine is far more than a mere byproduct of polyamine synthesis. It is a critical metabolic intermediate and a signaling molecule that lies at the crossroads of several essential cellular pathways. The methionine salvage pathway, with MTA at its core, is a testament to the elegance and efficiency of cellular metabolism. A thorough understanding of the biological role of MTA and the intricacies of the MSP is not only fundamental to our knowledge of cellular physiology but also holds immense promise for the development of novel therapeutic strategies for a range of human diseases. This guide provides a solid foundation for researchers to delve deeper into this fascinating and clinically relevant area of metabolism.

References

-

Ducker, G. S., & Rabinowitz, J. D. (2014). Quantitation of cellular metabolic fluxes of methionine. Analytical chemistry, 86(3), 1583–1591. [Link]

-

Singh, V., & Schramm, V. L. (2014). Quantitation of cellular metabolic fluxes of methionine. Analytical chemistry, 86(3), 1583–1591. [Link]

-

Ducker, G. S., & Rabinowitz, J. D. (2014). Quantitation of Cellular Metabolic Fluxes of Methionine. Analytical Chemistry, 86(3), 1583-1591. [Link]

-

Loeppen, S., Koehle, C., Eisele, S., Hellerbrand, C., Schuppan, D., & Gasser, T. (2007). Expression and function of methylthioadenosine phosphorylase in chronic liver disease. PloS one, 2(11), e1239. [Link]

-

Albers, E. (2009). Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine. IUBMB life, 61(12), 1132–1142. [Link]

-

Pegg, A. E. (2009). Mammalian polyamine metabolism and function. IUBMB life, 61(9), 880–894. [Link]

-

Wikipedia. (2023). MTAP. In Wikipedia. [Link]

-

Park, J. R., & Lee, S. J. (2019). Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species. Aging cell, 18(5), e13000. [Link]

-

Smiraglia, D. J., et al. (2019). Targeting the Methionine Salvage Pathway as a Metabolic Point of Leverage in Novel Therapeutic Approaches for Prostate Cancer. Department of Defense Congressionally Directed Medical Research Programs. [Link]

-

Creative BioMart. (n.d.). What is MTAP Protein. Retrieved from [Link]

-

Smiraglia, D. J. (2017). Leveraging the methionine salvage pathway as a novel therapy for prostate cancer. U.S. Army Medical Research and Development Command. [Link]

-

Munder, M. (2020). Methylthioadenosine (MTA) boosts cell‐specific productivities of Chinese hamster ovary cultures: dosage effects on proliferation, cell cycle and gene expression. Biotechnology and bioengineering, 117(12), 3784-3797. [Link]

-

Fan, N., Zhang, Y., & Zou, S. (2023). Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target. Frontiers in Cell and Developmental Biology, 11, 1173356. [Link]

-

Pirkov, I., Norbeck, J., Gustafsson, L., & Albers, E. (2008). A complete inventory of all enzymes in the eukaryotic methionine salvage pathway. The FEBS journal, 275(17), 4111–4120. [Link]

-

Sufrin, J. R., Kramer, D. L., Porter, C. W., & Riscoe, M. K. (1998). Methionine recycling pathways and antimalarial drug design. Antimicrobial agents and chemotherapy, 42(12), 3257–3261. [Link]

-

Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. Physiological reviews, 98(2), 685–703. [Link]

-

Singh, V., & Schramm, V. L. (2003). Targeting the polyamine pathway with transition-state analogue inhibitors of 5'-methylthioadenosine phosphorylase. Journal of the American Chemical Society, 125(14), 4178–4179. [Link]

-

PubChem. (n.d.). L-methionine salvage cycle III. In PubChem Pathway. [Link]

-

Kremer, D. M., et al. (2017). Polyamine pathway activity promotes cysteine essentiality in cancer cells. Nature metabolism, 1(7), 703-716. [Link]

-

PubChem. (n.d.). methionine salvage. In PubChem Pathway. [Link]

-

Danchin, A. (n.d.). The methionine salvage pathway. Retrieved from [Link]

-

Reactome. (n.d.). Methionine salvage pathway. Retrieved from [Link]

-

Bistulfi, G., et al. (2016). The essential role of methylthioadenosine phosphorylase in prostate cancer. Oncotarget, 7(11), 12267–12280. [Link]

-

Cornell, K. A. (1997). A characterization of two enzymes in the methionine salvage pathway: methylthioadenosine. [Link]

-

Pirkov, I., et al. (2011). The methionine salvage pathway. The enzyme names are from[7], and... ResearchGate. [Link]

-

ResearchGate. (n.d.). (A) Schematic overview of the methionine salvage pathway. Black arrows:... ResearchGate. [Link]

-

ResearchGate. (n.d.). The methionine salvage pathways (see text). Five steps are involved.... ResearchGate. [Link]

-

BioVision. (n.d.). Methionine Adenosyltransferase Activity Assay Kit (Colorimetric). Retrieved from [Link]

-

Sekowska, A., et al. (2004). Bacterial variations on the methionine salvage pathway. BMC microbiology, 4, 9. [Link]

-

Imker, H. J., et al. (2007). Methionine salvage enzyme uses a unique mechanism to overcome a challenging aldose–ketose isomerization. Journal of the American Chemical Society, 129(46), 14336–14341. [Link]

-

Avila, M. A., et al. (2000). Methylthioadenosine. The international journal of biochemistry & cell biology, 32(4), 391–395. [Link]

-

Petrossian, T. C., & Clarke, S. G. (2011). A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. Chemical science, 2(6), 1075–1081. [Link]

-

Li, T. W., et al. (2018). 5'-Methylthioadenosine and Cancer: old molecules, new understanding. International journal of molecular sciences, 19(12), 3847. [Link]

-

Bistulfi, G., et al. (2016). The essential role of methylthioadenosine phosphorylase in prostate cancer. Oncotarget, 7(11), 12267-12280. [Link]

Sources

- 1. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 2. Inhibition of the synthesis of polyamines and macromolecules by 5′-methylthioadenosine and 5′-alkylthiotubercidins in BHK21 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous Fluorescence Assays for Reactions Involving Adenine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Analysis of the Transcriptome-Wide m6A Methylome in Pterygium by MeRIP Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abnormal regulation of methylthioadenosine and polyamine metabolism in methylthioadenosine phosphorylase-deficient human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mybiosource.com [mybiosource.com]

- 7. scispace.com [scispace.com]

- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 9. testcatalog.org [testcatalog.org]

- 10. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methylthioadenosine and polyamine biosynthesis in a Saccharomyces cerevisiae meu1delta mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. mayocliniclabs.com [mayocliniclabs.com]

- 15. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Crossroads of Cellular Proliferation: A Technical Guide to the Biosynthesis of 5'-Methylthioadenosine from S-adenosylmethionine

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of 5'-Methylthioadenosine (MTA) from S-adenosylmethionine (SAM), a critical metabolic nexus with profound implications for cell growth, differentiation, and disease. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the core biochemical pathway, offers detailed experimental methodologies for its investigation, and discusses the regulatory mechanisms and therapeutic potential of this pathway. By synthesizing established biochemical principles with actionable experimental protocols, this guide serves as a comprehensive resource for understanding and manipulating this vital cellular process.

Introduction: The Significance of the SAM to MTA Conversion

In the intricate landscape of cellular metabolism, the conversion of S-adenosylmethionine (SAM) to 5'-Methylthioadenosine (MTA) represents a pivotal junction. SAM, often referred to as the universal methyl donor, is a cornerstone of numerous biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids[1]. However, its role extends beyond methylation. In the context of polyamine biosynthesis, SAM serves as a donor of an aminopropyl group, a reaction that yields MTA as a crucial byproduct[2][3][4].

Polyamines, such as spermidine and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis[5][6]. The synthesis of these vital compounds is intrinsically linked to the generation of MTA. Consequently, the enzymes governing this pathway are tightly regulated and represent attractive targets for therapeutic intervention in diseases characterized by aberrant cell growth, such as cancer[7][8].

This guide will dissect the enzymatic machinery responsible for the conversion of SAM to MTA, providing a granular view of the reaction mechanisms. Furthermore, it will equip researchers with the practical knowledge to investigate this pathway through detailed, validated experimental protocols. Understanding the nuances of MTA biosynthesis is not merely an academic exercise; it holds the key to unlocking novel therapeutic strategies targeting the fundamental processes of life and disease.

The Core Biochemical Pathway: From SAM to Polyamines and MTA

The biosynthesis of MTA from SAM is not a direct conversion but rather a consequence of the polyamine biosynthetic pathway. This multi-step process involves the coordinated action of several key enzymes that channel SAM into the production of spermidine and spermine, releasing MTA in the process[9][10].

The Priming Step: Decarboxylation of S-adenosylmethionine

The journey begins with the decarboxylation of SAM, a reaction catalyzed by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC or AMD1) [11][12][13]. This enzyme is unique as it utilizes a covalently bound pyruvate as a prosthetic group instead of the more common pyridoxal phosphate[13][14]. The decarboxylation of SAM yields S-adenosylmethioninamine (decarboxylated SAM or dcSAM), the active donor of the aminopropyl group[13][14].

The Aminopropyl Transfer Reactions: Synthesis of Spermidine and Spermine

Decarboxylated SAM then serves as the substrate for two sequential aminopropyltransferases:

-

Spermidine Synthase (SRM) : This enzyme catalyzes the transfer of the aminopropyl group from dcSAM to putrescine, forming spermidine and releasing MTA as a byproduct[15][16][17]. The reaction mechanism is thought to proceed via a ternary-complex mechanism[15].

-

Spermine Synthase (SMS) : Following the synthesis of spermidine, spermine synthase facilitates the transfer of a second aminopropyl group from another molecule of dcSAM to spermidine, yielding spermine and another molecule of MTA[3][18][19].

The generation of MTA is, therefore, stoichiometrically linked to the synthesis of spermidine and spermine.

The Fate of MTA: Recycling and Regulation

MTA is not a metabolic dead-end. It is efficiently salvaged by the enzyme MTA phosphorylase (MTAP) , which cleaves MTA into adenine and 5-methylthioribose-1-phosphate[2][20][21]. This salvage pathway is critical for maintaining cellular methionine and adenine pools[22][23]. Furthermore, MTA itself acts as a feedback inhibitor of both spermidine and spermine synthase, thus playing a direct role in the regulation of polyamine synthesis[2][6].

Visualization of the Biosynthetic Pathway

The following diagram illustrates the key steps in the conversion of SAM to MTA within the context of polyamine biosynthesis.

Sources

- 1. raybiotech.com [raybiotech.com]

- 2. Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid assays for putrescine aminopropyltransferase (spermidine synthase) and spermidine aminopropyltransferase (spermine synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay of Mammalian S-Adenosylmethionine Decarboxylase Activity - 每日生物评论 [bio-review.com]

- 5. Polyamines and Their Biosynthesis/Catabolism Genes Are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves (Solanum lycopersicum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bosterbio.com [bosterbio.com]

- 8. medipol.edu.tr [medipol.edu.tr]

- 9. scilit.com [scilit.com]

- 10. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. A fluorescence-based assay for measuring aminopropyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spermidine synthase - Wikipedia [en.wikipedia.org]

- 16. rsc.org [rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. portlandpress.com [portlandpress.com]

- 21. [PDF] S-Adenosylmethionine decarboxylase. | Semantic Scholar [semanticscholar.org]

- 22. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Exploring the physiological concentrations of 2-Methylthioadenine in different tissues.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Physiological Concentrations of 5'-Methylthioadenosine (MTA)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

5'-Methylthioadenosine (MTA), a sulfur-containing nucleoside, is a critical metabolic intermediate situated at the crossroads of polyamine biosynthesis and the methionine salvage pathway. While present in all mammalian tissues, its physiological concentrations are tightly regulated, typically falling within the nanomolar range.[1] Significant deviations from these basal levels, often driven by the enzymatic deficiency of methylthioadenosine phosphorylase (MTAP) in various cancers, can dramatically alter cellular signaling, proliferation, and immune response.[2][3] This guide provides a comprehensive overview of the biosynthesis and metabolism of MTA, details a robust methodology for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), summarizes its known physiological concentrations across different tissues, and discusses the profound implications of its dysregulation in disease.

Introduction: The Biochemical Significance of 5'-Methylthioadenosine (MTA)

5'-Methylthioadenosine (MTA), chemically distinct from 2-Methylthioadenine, is a pivotal byproduct of polyamine synthesis.[4] In this pathway, decarboxylated S-adenosylmethionine (dcSAM) donates its propylamine group to putrescine and spermidine, forming spermidine and spermine, respectively, with MTA generated at each step.[5] Under normal physiological conditions, MTA is rapidly catabolized by the ubiquitous enzyme methylthioadenosine phosphorylase (MTAP).[6] MTAP cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1P).[7] This action is the first and rate-limiting step in the methionine salvage pathway, which recycles these components to regenerate methionine and adenine, thus conserving crucial cellular resources.[8]

The importance of this pathway is underscored in oncology, as the MTAP gene is located on chromosome 9p21, a region frequently co-deleted with the CDKN2A tumor suppressor gene in approximately 15% of all cancers.[2] This genetic event leads to a loss of MTAP function, causing MTA to accumulate to levels significantly higher than in normal tissues, transforming it into an oncometabolite.[1][4]

Metabolic Pathway of MTA Synthesis and Salvage

The diagram below illustrates the central role of MTA in cellular metabolism, linking the methionine cycle and polyamine synthesis.

Sources

- 1. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]

- 3. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]